molecular formula C17H20F2N2O2 B2585078 N-[2-[[(1R)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-yl]amino]-2-oxoethyl]-N-ethylprop-2-enamide CAS No. 2411181-47-8

N-[2-[[(1R)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-yl]amino]-2-oxoethyl]-N-ethylprop-2-enamide

Cat. No. B2585078
CAS RN: 2411181-47-8
M. Wt: 322.356
InChI Key: CVKJIIUEPKLRTA-OAHLLOKOSA-N
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Description

Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the types of bonds between them. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reaction, the conditions under which it occurs, and the products formed are all part of this analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its reactivity with common chemical reagents .

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems or proteins to exert its effects .

Safety and Hazards

The safety and hazards of a compound are determined through toxicological studies. These can include studies on its potential for causing irritation, sensitization, or more serious health effects like organ damage or cancer .

Future Directions

Future directions could involve further studies to better understand the compound’s properties or potential uses. This could include more detailed toxicological studies, investigations into new synthesis methods, or studies on new applications for the compound .

properties

IUPAC Name

N-[2-[[(1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl]amino]-2-oxoethyl]-N-ethylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F2N2O2/c1-3-17(23)21(4-2)10-16(22)20-15-7-5-6-12-13(15)8-11(18)9-14(12)19/h3,8-9,15H,1,4-7,10H2,2H3,(H,20,22)/t15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKJIIUEPKLRTA-OAHLLOKOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1CCCC2=C1C=C(C=C2F)F)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC(=O)N[C@@H]1CCCC2=C1C=C(C=C2F)F)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({[(1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl}methyl)-N-ethylprop-2-enamide

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